4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes .
Mode of Action
This compound interacts with its targets by inhibiting the activity of hCAs . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Biochemical Pathways
The inhibition of hCAs affects various biochemical pathways. These enzymes are involved in processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of the compound’s action include a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of this compound with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed at low temperatures to prevent decomposition and to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired reaction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters .
Scientific Research Applications
4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride: This compound is structurally similar but differs in the position of the oxazole ring.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of the oxazole ring.
Uniqueness
4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is unique due to the presence of the oxazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in biochemical applications .
Properties
IUPAC Name |
4-(1,2-oxazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBEKRVKFZJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-41-3 |
Source
|
Record name | 4-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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